2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole
Description
2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core fused with a pyridine ring substituted with a phenylsulfanyl group. Its synthesis typically involves condensation reactions, such as SiO₂-catalyzed microwave-assisted coupling of 2-aminothiophenol with 3-pyridinecarboxaldehyde, followed by functionalization at the pyridine fragment . The compound’s structure allows for diverse reactivity, particularly at the sulfur atom in the phenylsulfanyl group and the electron-deficient pyridine ring, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2-phenylsulfanylpyridin-3-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-2-7-13(8-3-1)21-17-14(9-6-12-19-17)18-20-15-10-4-5-11-16(15)22-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPHSAPDMLPBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-bromo-3-(phenylsulfanyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Oxidation of the Phenylsulfanyl Group
The phenylsulfanyl (–SPh) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This transformation alters electronic properties and reactivity.
Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring
The pyridine ring’s electronic environment allows substitution at specific positions. The phenylsulfanyl group at C2 activates C5 for electrophilic attack, while C3 and C4 remain less reactive.
Cross-Coupling Reactions
The benzothiazole and pyridine moieties participate in palladium- or copper-catalyzed couplings, enabling structural diversification.
Cyclization and Ring-Opening Reactions
The benzothiazole ring’s rigidity and electron deficiency promote cyclization under specific conditions.
Functionalization via Michael Addition
The electron-deficient benzothiazole system can act as a Michael acceptor.
Electrophilic Substitution
Electrophilic reagents target the benzothiazole’s C6 position due to its electron deficiency.
Biological Activity Correlations
While the focus is on chemical reactivity, structural modifications impact bioactivity:
Scientific Research Applications
2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole has numerous applications across various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives exhibit varied pharmacological activities depending on substituents. Below is a detailed comparison of 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole with structurally or functionally related compounds:
Antischistosomal Activity
- 2-(Benzylsulfonyl)-1,3-benzothiazole ():
- Exhibits low micromolar activity against Schistosoma mansoni larvae and adult worms.
- The sulfonyl group enhances electrophilicity, improving binding to parasitic targets like thioredoxin glutathione reductase (SmTGR).
- Key Difference : The sulfonyl group (vs. sulfanyl in the target compound) increases oxidative stability and target affinity .
Antitubercular Activity
- 2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole ():
- Inhibits Mycobacterium tuberculosis H37Rv with IC₅₀ < 10 µM.
- IR and ¹H-NMR data confirm the presence of C=O (1650 cm⁻¹) and aryl-H (δ 7.32–8.03 ppm) groups critical for binding.
- Key Difference : The 4-chlorobenzoyl substituent enhances lipophilicity and membrane penetration compared to the pyridinyl-sulfanyl group .
Anticancer Activity
Anticonvulsant Activity
Structural and Electronic Comparisons
Research Findings and Mechanistic Insights
- Electronic Effects : The pyridine ring in the target compound activates electrophilic substitution at the 3-position, enabling regioselective functionalization .
- Bioactivity Trends : Sulfonyl and sulfanyl groups confer divergent activities—sulfonyl derivatives (e.g., 2-(benzylsulfonyl)-1,3-benzothiazole) are potent antiparasitics, while sulfanyl derivatives may favor CNS-targeted applications due to reduced electrophilicity .
- Synthetic Accessibility : Microwave-assisted methods (e.g., ) reduce reaction times (<30 min) compared to traditional reflux (6–12 hours) for benzothiazole synthesis .
Biological Activity
The compound 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article discusses its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzothiazole core with a phenylsulfanyl group and a pyridine ring, contributing to its diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 12.5 | |
| 6-Chloro derivative | MCF-7 (breast cancer) | 8.0 |
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of benzothiazole derivatives is also notable. Studies indicate that these compounds can inhibit viral replication in cell cultures:
The antiviral mechanism may involve interference with viral entry or replication processes.
Case Studies
A notable study involved the synthesis and biological evaluation of various benzothiazole derivatives, including the target compound. The results indicated that modifications to the benzothiazole scaffold significantly influenced biological activity, with some derivatives showing enhanced potency against cancer cells and bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
